molecular formula C21H20N2O2S2 B2780323 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-51-7

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2780323
CAS No.: 862806-51-7
M. Wt: 396.52
InChI Key: DXVYAUWQGQLKSC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a thieno[3,2-d]pyrimidine core with substituents that may influence its biological activity.

Anticholinesterase Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticholinesterase activity. For instance, a series of pyrimidine derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine. The most active compounds in these studies showed IC50 values in the nanomolar range, suggesting strong inhibitory potential against AChE .

CompoundIC50 (nM)Reference
3a0.11
3b0.29
3c0.15

Antimicrobial Activity

In vitro studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. For example, certain derivatives exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents. Compound 3 from related studies showed favorable binding interactions with microbial enzymes, enhancing its efficacy .

The biological activity of This compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and other targets involved in neurotransmitter regulation.
  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins, which may enhance its pharmacological effects .
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which could contribute to their overall therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in various biological assays:

  • Study on AChE Inhibition : A study evaluated several thieno[3,2-d]pyrimidine compounds for their AChE inhibitory effects. The results indicated that modifications to the phenyl and thio groups significantly influenced inhibitory potency.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. The study found that specific structural modifications enhanced antibacterial activity against resistant strains.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-4-3-5-15(12-14)13-27-21-22-18-10-11-26-19(18)20(24)23(21)16-6-8-17(25-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYAUWQGQLKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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